molecular formula C10H9F3INO2 B12336777 Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester

Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester

Cat. No.: B12336777
M. Wt: 359.08 g/mol
InChI Key: SJMSKXVYSNTPQK-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester is a chemical compound with the molecular formula C10H9F3INO2 and a molecular weight of 359.09 g/mol . This compound is known for its unique structure, which includes an iodine atom and a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester typically involves the reaction of 2-iodo-4-(trifluoromethyl)aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The iodine atom and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and exert specific effects depending on the context of use .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, N-[4-(trifluoromethyl)phenyl]-, ethyl ester: Similar structure but lacks the iodine atom.

    Carbamic acid, phenyl-, ethyl ester: Lacks both the iodine atom and the trifluoromethyl group.

    Carbamic acid, N-[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethoxy]ethyl]-, 1,1-dimethylethyl ester: Contains additional functional groups and a more complex structure.

Uniqueness

The presence of both an iodine atom and a trifluoromethyl group in carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester makes it unique compared to similar compounds.

Properties

Molecular Formula

C10H9F3INO2

Molecular Weight

359.08 g/mol

IUPAC Name

ethyl N-[2-iodo-4-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C10H9F3INO2/c1-2-17-9(16)15-8-4-3-6(5-7(8)14)10(11,12)13/h3-5H,2H2,1H3,(H,15,16)

InChI Key

SJMSKXVYSNTPQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I

Origin of Product

United States

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